拉科酰胺-d3

描述

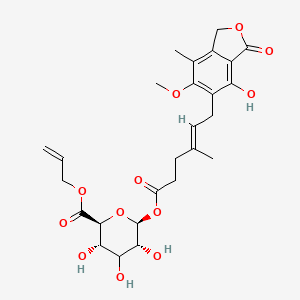

Molecular Structure Analysis

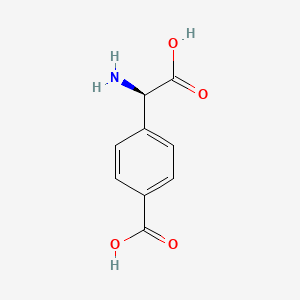

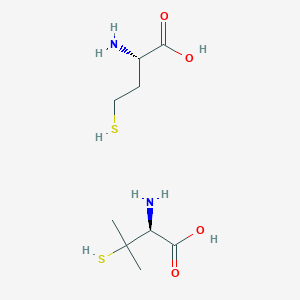

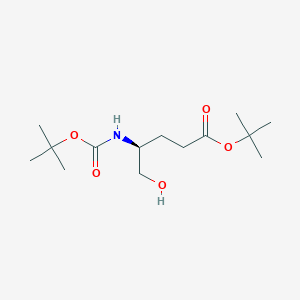

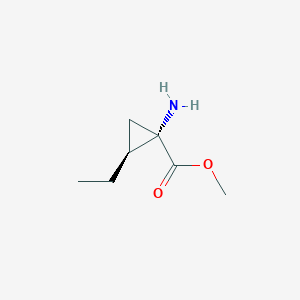

The molecular formula of Lacosamide-d3 is C13H15D3N2O3 . Its formal name is 2R-(acetylamino)-3-(methoxy-d3)-N-(phenylmethyl)-propanamide . The InChi Code is InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 .Chemical Reactions Analysis

Lacosamide is metabolized by multiple cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2C19, producing the primary inactive O-demethylated metabolite .Physical And Chemical Properties Analysis

Lacosamide-d3 is a solid with a formula weight of 253.3 . It is soluble in chloroform and methanol .科学研究应用

Analytical Reference Standard

Lacosamide-d3 is used as an analytical reference standard for the quantification of lacosamide by GC- or LC-MS . It’s intended for use as an internal standard, which is crucial in ensuring the accuracy and reliability of the measurement .

Anticonvulsant Research

Lacosamide is categorized as an anticonvulsant . It’s used in the research of epilepsy and other neurological disorders where seizures are a common symptom. The deuterated version, Lacosamide-d3, can be used in these studies to track the metabolism and distribution of the drug .

Forensic Chemistry & Toxicology

In the field of forensic chemistry and toxicology, Lacosamide-d3 can be used as a reference standard for the identification and quantification of lacosamide in biological samples . This can be particularly useful in cases of suspected drug abuse or poisoning .

Taste-Masking Studies

Lacosamide has a bitter taste, which can be a barrier to the development of oral formulations . Research has been conducted to prepare encapsulated Lacosamide microparticles for masking its bitter taste . Lacosamide-d3 can be used in these studies to understand the effectiveness of the taste-masking process .

Stability Evaluation

Lacosamide-d3 can be used in stability evaluation studies of Lacosamide formulations . These studies are crucial in the pharmaceutical industry to ensure the safety and efficacy of the drug over its shelf life .

Drug-Drug Interaction Studies

An ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay has been optimized and fully validated for the simultaneous quantitative determination of lacosamide and O-Desmethyl-lacosamide (ODL), and drug-drug interactions between lacosamide and nisoldipine in vivo and in vitro . Lacosamide-d3 can be used in these studies to understand the interactions of Lacosamide with other drugs .

作用机制

Target of Action

Lacosamide-d3, an antiepileptic drug, primarily targets voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide-d3 selectively enhances the slow inactivation of sodium channels . This interaction is stereoselective, meaning it depends on the spatial arrangement of the drug’s atoms . By enhancing slow inactivation, Lacosamide-d3 stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .

Biochemical Pathways

The primary biochemical pathway affected by Lacosamide-d3 involves the modulation of voltage-gated sodium channels. By enhancing slow inactivation, Lacosamide-d3 reduces the availability of these channels for activation, thereby decreasing the likelihood of pathologically rapid firing of neurons . This action helps to prevent the abnormal neuronal activity that characterizes conditions such as epilepsy .

Pharmacokinetics

Lacosamide-d3 exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The drug is moderately metabolized in the liver, primarily by demethylation, to O-desmethyl lacosamide (30%) and other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged Lacosamide-d3 in urine . The plasma elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The action of Lacosamide-d3 results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This leads to a reduction in the frequency of seizures in conditions such as epilepsy . The drug’s pharmacodynamic effect is closely correlated with its plasma concentration .

Action Environment

The action of Lacosamide-d3 can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs that induce or inhibit the enzymes involved in its biotransformation . Furthermore, its action may be influenced by physiological factors such as renal or hepatic function, which can affect its elimination .

安全和危害

未来方向

Lacosamide is approved for use alone or with other seizure medicines to treat focal (partial) seizures in adults and children 4 years of age or older . It is also used as an adjunctive therapy in the treatment of primary generalized tonic-clonic seizures . The dose in children is based on body weight . The dose may be increased by 100 mg daily, with changes made usually once a week . When used alone in adults, lacosamide may be started at 200 mg daily and increased weekly . The recommended dose range for lacosamide is 200 to 400 mg daily . It is generally given in 2 doses about 12 hours apart . The dose may be increased more slowly in people prone to side effects . The dose can be started more quickly by giving one ‘loading dose’ of 200 mg for the first dose . The schedule is then changed to a lower amount at each dose . The amount given may be lower and increased more slowly in people with liver or kidney problems . Follow your prescriber’s instructions carefully - do not use a higher dose than recommended .

属性

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-IBIJPGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lacosamide-d3 | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。